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N-(4-chloro-2-nitrophenyl)thiophene-2-carboxamide
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Overview
Description
N-(4-chloro-2-nitrophenyl)thiophene-2-carboxamide is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Compounds containing thiophene rings are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of N-(4-chloro-2-nitrophenyl)thiophene-2-carboxamide typically involves the condensation of 4-chloro-2-nitroaniline with thiophene-2-carboxylic acid. This reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction proceeds through the formation of an amide bond between the amine group of 4-chloro-2-nitroaniline and the carboxyl group of thiophene-2-carboxylic acid.
Chemical Reactions Analysis
N-(4-chloro-2-nitrophenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with strong nucleophiles like sodium methoxide.
Scientific Research Applications
N-(4-chloro-2-nitrophenyl)thiophene-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.
Material Science: Thiophene-based compounds are utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: It serves as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-nitrophenyl)thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, its biological activity is often related to its ability to interact with specific molecular targets such as enzymes or receptors. For example, thiophene derivatives can inhibit kinases or modulate receptor activity, leading to therapeutic effects . The exact molecular pathways involved can vary depending on the specific derivative and its target.
Comparison with Similar Compounds
N-(4-chloro-2-nitrophenyl)thiophene-2-carboxamide can be compared with other thiophene derivatives such as:
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
This compound is unique due to the presence of both a nitro group and a chlorine atom on the phenyl ring, which can influence its reactivity and biological activity.
Biological Activity
N-(4-chloro-2-nitrophenyl)thiophene-2-carboxamide is an organic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential applications.
Chemical Structure and Properties
This compound features a thiophene ring substituted with a carboxamide group and a chloro-nitrophenyl moiety. Its molecular formula is C11H8ClN3O3S. The unique arrangement of functional groups contributes to its reactivity and biological profile, making it a candidate for various therapeutic applications.
Antibacterial Properties
Research has demonstrated that this compound exhibits significant antibacterial activity against several pathogenic bacteria. Notably, it has been tested against strains such as E. coli, Klebsiella spp., Shigella spp., and Salmonella spp..
- Mechanism of Action : The compound acts as a prodrug that requires activation by bacterial nitroreductases, similar to other nitro-containing compounds like nitrofurantoin. This activation leads to the formation of reactive intermediates that disrupt bacterial cellular functions, ultimately resulting in bactericidal effects .
Anticancer Activity
In addition to its antibacterial properties, this compound has shown promise in anticancer applications. Studies indicate that it can inhibit the growth of various cancer cell lines.
- In Vitro Studies : The compound's efficacy was evaluated against Hep3B (a liver cancer cell line), demonstrating significant cytotoxicity with IC50 values less than 11.6 μg/mL for certain derivatives . The mechanism involves disruption of cell cycle progression and induction of apoptosis.
Comparative Biological Activity
A summary table comparing this compound with related compounds illustrates its unique biological profile:
Compound Name | Antibacterial Activity (MIC μg/mL) | Anticancer Activity (IC50 μg/mL) | Unique Features |
---|---|---|---|
This compound | 0.5 - 1.0 (against E. coli) | <11.6 (Hep3B) | Nitro group activation required |
Nitrofurantoin | 1 - 5 (against E. coli) | Not applicable | Directly acts on bacterial DNA |
Other Thiophene Derivatives | Varies widely | Varies widely | Structural variations affect activity |
Case Studies and Research Findings
- Antibacterial Efficacy : A study published in Scientific Reports highlighted the compound's ability to overcome efflux mechanisms in bacteria, enhancing its potency against resistant strains . The study utilized efflux-deficient strains to establish the effectiveness of the compound in real-world scenarios.
- Cytotoxicity Against Cancer Cells : Another investigation focused on the anticancer properties of thiophene derivatives, including this compound, revealing that certain modifications significantly enhance cytotoxicity against Hep3B cells . The study emphasized the importance of structural optimization for improved therapeutic outcomes.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Antibacterial Mechanism : Upon reduction by bacterial nitroreductases, the nitro group is converted into reactive species that interfere with essential cellular processes such as DNA replication and repair .
- Anticancer Mechanism : In cancer cells, the compound may inhibit key enzymes involved in cell proliferation and survival pathways, leading to apoptosis .
Properties
IUPAC Name |
N-(4-chloro-2-nitrophenyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O3S/c12-7-3-4-8(9(6-7)14(16)17)13-11(15)10-2-1-5-18-10/h1-6H,(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUABAHPYKYPLMP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50385758 |
Source
|
Record name | N-(4-chloro-2-nitrophenyl)thiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50385758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5356-56-9 |
Source
|
Record name | N-(4-chloro-2-nitrophenyl)thiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50385758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.